[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid
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Overview
Description
[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of [1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid involves several steps, starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the acylation of the indole nucleus with 3,4-dichlorobenzoyl chloride, followed by hydroxylation and methylation reactions to introduce the hydroxy and methyl groups, respectively .
Chemical Reactions Analysis
[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The chlorine atoms in the benzoyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The specific molecular targets and pathways involved in the action of this compound may include enzymes, receptors, and signaling pathways that are relevant to its biological activities .
Comparison with Similar Compounds
[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1-(3,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: A closely related compound with a methoxy group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
807614-93-3 |
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Molecular Formula |
C18H13Cl2NO4 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H13Cl2NO4/c1-9-12(8-17(23)24)13-7-11(22)3-5-16(13)21(9)18(25)10-2-4-14(19)15(20)6-10/h2-7,22H,8H2,1H3,(H,23,24) |
InChI Key |
NQPHDPSGGJDABT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)O)CC(=O)O |
Origin of Product |
United States |
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